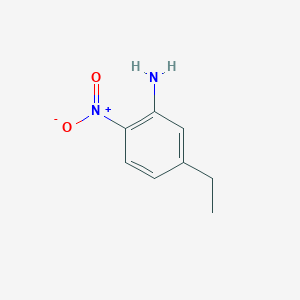
5-Ethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-Ethyl-2-nitroaniline can be synthesized through various methods, including nitration of ethylaniline using nitric acid in sulfuric acid. This compound serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Case Study: Synthesis of Dyes
A study demonstrated the use of this compound as a precursor for synthesizing azo dyes. The compound undergoes diazotization followed by coupling reactions to form vibrant dyes used in textile industries. The efficiency of this process was highlighted by the yield percentages obtained during synthesis, which reached up to 85% under optimized conditions .
Pharmaceutical Applications
This compound has been studied for its potential pharmaceutical applications, particularly as a building block for drug development.
Case Study: Antimicrobial Agents
Research indicated that derivatives of this compound exhibit antimicrobial properties. A series of experiments showed that modifications to the nitro group enhance antibacterial activity against various strains of bacteria, making it a candidate for further development into antimicrobial agents .
Material Science
In material science, this compound is utilized in the development of polymers and coatings due to its chemical stability and reactivity.
Case Study: Polymer Development
A project focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The resulting composites demonstrated enhanced performance metrics compared to conventional polymers, showcasing their potential in high-performance applications .
Analytical Chemistry
The compound is also significant in analytical chemistry as a standard reference material for various analytical techniques.
Data Table: Analytical Methods Using this compound
Propiedades
Número CAS |
518990-37-9 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-ethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 |
Clave InChI |
UJQWIZJVPILHHW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















